5-Bromo-3-chloropyridin-2-amine

Übersicht

Beschreibung

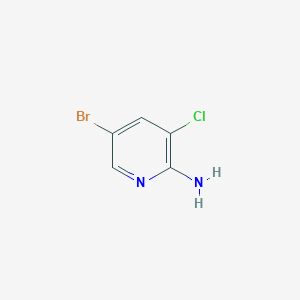

5-Bromo-3-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 3-chloropyridin-2-amine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the halogenation process. Additionally, advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex organic molecules.

Oxidation and Reduction Products: Different oxidized or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-chloropyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-chloropyridine: Similar in structure but lacks the amino group.

3-Bromo-5-chloropyridin-2-amine: A positional isomer with different substitution patterns.

5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Bromo-3-chloropyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with an amino group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-Bromo-3-chloropyridin-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound (CHBrClN) features a pyridine ring substituted with bromine and chlorine atoms. Its structure is significant for its interaction with biological targets, influencing its pharmacokinetic properties and biological activity.

Research indicates that this compound exhibits various mechanisms of action, particularly against specific enzymes and pathways involved in disease processes.

1. Inhibition of Kinases

Studies have demonstrated that derivatives of pyridine compounds can inhibit key kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on PI3Kα kinase, a target implicated in tumor growth. The IC values for these compounds range from 1.08 to 2.69 µM, indicating potent activity against this enzyme .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against Chlamydia trachomatis, a prevalent sexually transmitted infection. The compound has shown selective inhibition of chlamydial growth without significantly affecting host cell viability, suggesting its potential as a therapeutic agent against this pathogen .

Biological Activity Data

| Biological Activity | IC Value (µM) | Target/Organism |

|---|---|---|

| PI3Kα Kinase Inhibition | 1.08 - 2.69 | Cancer cells |

| Antichlamydial Activity | Not specified | Chlamydia trachomatis |

| Cytotoxicity | 9.26 (better) - 24.17 | Various cancer cell lines (e.g., HeLa) |

Case Study 1: Antitumor Activity

In vitro studies have reported that derivatives of this compound exhibit significant cytotoxicity against human promyelocytic leukemia HL60 cells and cervix carcinoma HeLa cells. The observed IC values indicate that these compounds could serve as promising leads in developing new anticancer therapies .

Case Study 2: Antichlamydial Research

A series of sulfonylpyridines related to this compound were tested for their ability to inhibit C. trachomatis. These studies revealed that certain analogues effectively impaired the growth of the pathogen while maintaining low toxicity towards mammalian cells, underscoring the potential for selective drug development targeting chlamydial infections .

Pharmacokinetics

The pharmacokinetic profile of compounds related to this compound indicates favorable absorption and distribution characteristics across various species. For instance, predicted human clearance rates are approximately 0.88 L/h/kg with an estimated half-life of about 0.70 hours .

Eigenschaften

IUPAC Name |

5-bromo-3-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCUGLKQXLPHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494802 | |

| Record name | 5-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-55-6 | |

| Record name | 5-Bromo-3-chloropyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38185-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.